1-(Phenylsulfonyl)-4-propan-2-yl-2,3-dihydroquinoxaline
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Overview
Description
1-Isopropyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline is a complex organic compound with a unique structure that combines an isopropyl group, a phenylsulfonyl group, and a tetrahydroquinoxaline core
Preparation Methods
The synthesis of 1-Isopropyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoxaline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Isopropyl Group: This step often involves alkylation reactions using isopropyl halides in the presence of a base.
Attachment of the Phenylsulfonyl Group: This is usually done through sulfonylation reactions, where a phenylsulfonyl chloride reacts with the tetrahydroquinoxaline core in the presence of a base
Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Isopropyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Major products depend on the specific reaction conditions but can include various substituted derivatives.
Scientific Research Applications
1-Isopropyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 1-Isopropyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, altering their activity. The tetrahydroquinoxaline core may also play a role in binding to biological targets, influencing cellular pathways and processes .
Comparison with Similar Compounds
1-Isopropyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline can be compared with other similar compounds, such as:
1-Isopropyl-4-(phenylsulfonyl)piperidine: Similar in structure but with a piperidine core instead of a tetrahydroquinoxaline core.
1-Isopropyl-4-(phenylsulfonyl)benzene: Lacks the tetrahydroquinoxaline core, making it less complex.
The uniqueness of 1-Isopropyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline lies in its combination of functional groups and core structure, which confer specific chemical and biological properties.
Properties
CAS No. |
6344-74-7 |
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Molecular Formula |
C17H20N2O2S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-propan-2-yl-2,3-dihydroquinoxaline |
InChI |
InChI=1S/C17H20N2O2S/c1-14(2)18-12-13-19(17-11-7-6-10-16(17)18)22(20,21)15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3 |
InChI Key |
GYKXCHWIKMWKMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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